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molecular formula C8H4Cl2O4 B079931 2,5-Dichloroterephthalic acid CAS No. 13799-90-1

2,5-Dichloroterephthalic acid

Cat. No. B079931
M. Wt: 235.02 g/mol
InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538244B2

Procedure details

Under nitrogen, 2.00 g (8.51 mmol) of 2,5-dichloroterephthalic acid was combined with 10 g of H2O. 0.938 g (8.85 mmol) of Na2CO3 was then added. The mixture was heated to reflux with stirring for 30 min, remaining under a nitrogen atmosphere. Another 1.31 g (12.34 mmol) of Na2CO3 was added to the reaction mixture and reflux was continued for 30 min. Separately, 12 mg of CuBr and 24 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 2 mL H2O under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a deep purple solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 20 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with HCl (conc.), producing a dark yellow precipitate. The yellow precipitate was filtered and washed with water. After drying, a total of 1.59 g (8.03 mmol, 94% yield) 2,5-dihydroxyterephthalic acid was collected. The purity was determined by 1H NMR to be 95%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step Two
Quantity
0.938 g
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
[Compound]
Name
CuBr
Quantity
12 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
10 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8](Cl)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=[O:16].[Na+].[Na+].CN[C@@H]1CCCC[C@H]1NC.Cl.[OH2:32]>CN[C@@H]1CCCC[C@H]1NC>[OH:32][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8]([OH:16])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)C(=O)O)Cl
Step Two
Name
Quantity
24 mg
Type
catalyst
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Three
Name
Quantity
0.938 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
1.31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
CuBr
Quantity
12 mg
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Seven
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Ten
Name
Quantity
10 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
to give a deep purple solution
ADDITION
Type
ADDITION
Details
This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen
STIRRING
Type
STIRRING
Details
stirred for 20 h at 80° C
Duration
20 h
CUSTOM
Type
CUSTOM
Details
producing a dark yellow precipitate
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.03 mmol
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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